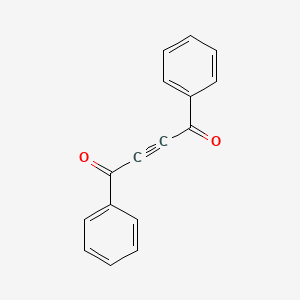

Dibenzoylacetylene

Description

Properties

IUPAC Name |

1,4-diphenylbut-2-yne-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCJVQFFSUNDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281135 | |

| Record name | Dibenzoylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087-09-8 | |

| Record name | Dibenzoylacetylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzoylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diphenyl-2-butyne-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dibenzoylacetylene (1,4-Diphenyl-2-butyne-1,4-dione)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzoylacetylene, systematically named 1,4-diphenyl-2-butyne-1,4-dione, is a highly versatile and reactive organic compound. Its unique molecular architecture, featuring a central acetylene unit flanked by two benzoyl groups, renders it a potent electrophile, making it an invaluable reagent in a multitude of organic transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and an in-depth exploration of its reactivity. Particular emphasis is placed on its utility as a dienophile in Diels-Alder reactions and as a Michael acceptor in conjugate additions for the synthesis of complex aromatic and heterocyclic scaffolds. Furthermore, this guide will highlight its emerging applications in medicinal chemistry and materials science, offering insights for researchers and professionals in drug development and related fields.

Introduction: The Chemistry and Utility of a Symmetrical Diketoalkyne

This compound (DBA) is a crystalline solid that has garnered significant interest in the field of organic synthesis. The electron-withdrawing nature of the two benzoyl groups polarizes the carbon-carbon triple bond, making it highly susceptible to nucleophilic attack and an excellent partner in various cycloaddition reactions. This inherent reactivity allows for the construction of intricate molecular frameworks from relatively simple precursors, positioning DBA as a key building block in the synthesis of poly-substituted aromatic compounds, functionalized heterocycles, and potentially novel therapeutic agents.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 1087-09-8 | [1] |

| Molecular Formula | C₁₆H₁₀O₂ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 111.0 to 115.0 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in many organic solvents. | |

| Synonyms | 1,4-Diphenyl-2-butyne-1,4-dione, Dibenzoylethyne | [1] |

Synthesis of this compound: An Experimental Protocol

While various methods for the synthesis of alkynyl ketones exist, a common and effective approach involves the coupling of an acyl chloride with a terminal alkyne. The following protocol outlines a representative synthesis of this compound.

Reaction Scheme:

A representative synthesis of this compound.

Materials:

-

Benzoyl chloride

-

Phenylacetylene

-

Palladium on Barium Sulfate (Pd/BaSO₄)

-

Zinc dust

-

Anhydrous solvent (e.g., THF or Toluene)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

In situ Generation of Alkynylzinc Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust. To this, add a solution of phenylacetylene in the anhydrous solvent. The formation of the alkynylzinc reagent may be initiated by gentle heating or sonication.

-

Palladium-Catalyzed Cross-Coupling: To the freshly prepared alkynylzinc solution, add the Pd/BaSO₄ catalyst.

-

Addition of Acyl Chloride: Slowly add a solution of benzoyl chloride in the anhydrous solvent to the reaction mixture. The addition should be controlled to maintain a gentle reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[2]

Expert Insight: The use of in situ generated alkynylzinc reagents offers a milder and more efficient alternative to pre-formed organometallic reagents, often leading to higher yields and cleaner reactions.[2] The choice of palladium catalyst and solvent can significantly influence the reaction outcome and should be optimized for specific substrates.

Reactivity Profile: A Gateway to Molecular Complexity

The synthetic utility of this compound stems from its diverse reactivity, primarily as a dienophile in [4+2] cycloadditions and as an electrophile in Michael additions.

Diels-Alder Reactions: Construction of Polysubstituted Aromatic Systems

This compound is a highly reactive dienophile due to the electron-withdrawing benzoyl groups. It readily participates in Diels-Alder reactions with a variety of dienes to construct substituted cyclohexadiene derivatives, which can often be aromatized to form polysubstituted benzenes.

General Reaction Scheme:

Diels-Alder reaction of this compound.

-

Reaction with Acyclic Dienes: Simple acyclic dienes, such as 1,3-butadiene, react with this compound to yield substituted dihydrophthalic anhydride precursors upon subsequent hydrolysis and dehydration.

-

Reaction with Cyclic Dienes: Cyclic dienes like cyclopentadiene and furan readily undergo cycloaddition with this compound. The reaction with furan is particularly noteworthy as the resulting oxa-bridged cycloadduct can undergo further transformations, such as acid-catalyzed rearrangement or oxidative cleavage, to provide access to highly functionalized aromatic and heterocyclic systems.[3][4]

-

Reaction with Anthracenes: Anthracene and its derivatives serve as dienes in reactions with this compound, leading to the formation of triptycene-like structures, which are rigid, three-dimensional molecules with applications in materials science and host-guest chemistry.

Michael Addition Reactions: Synthesis of Functionalized Alkenes and Heterocycles

The electrophilic nature of the alkyne in this compound makes it an excellent Michael acceptor for a wide range of nucleophiles. This 1,4-conjugate addition is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

General Reaction Scheme:

Michael addition to this compound.

-

Addition of Amines: Primary and secondary amines readily add to this compound to yield enaminones. These products are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.

-

Addition of Hydrazines: The reaction of this compound with hydrazine and its derivatives is a classical and efficient method for the synthesis of pyridazines, a class of six-membered aromatic heterocycles with diverse biological activities.[5][6] The initial Michael addition is followed by an intramolecular cyclization and dehydration to afford the pyridazine ring system.

-

Addition of other Nucleophiles: Other nucleophiles such as thiols, phosphines, and stabilized carbanions can also participate in Michael additions with this compound, leading to a wide array of functionalized products.

Applications in Drug Discovery and Medicinal Chemistry

The ability of this compound to serve as a scaffold for the rapid construction of diverse and complex molecular architectures makes it an attractive building block in drug discovery.

-

Synthesis of Kinase Inhibitors: The pyridazine core, readily accessible from this compound, is a privileged scaffold in the design of kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. By functionalizing the pyridazine ring derived from this compound, medicinal chemists can develop potent and selective inhibitors of specific kinases.

-

Development of Novel Heterocyclic Scaffolds: The versatile reactivity of this compound allows for its incorporation into multicomponent reactions and cascade sequences, providing access to novel heterocyclic libraries for high-throughput screening in drug discovery programs. The benzophenone moiety, present in this compound, is also a common structural motif in many biologically active compounds.[8]

Safety and Handling

This compound is a combustible solid and should be handled with appropriate care in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It may cause skin sensitization upon repeated contact. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering efficient pathways to a wide range of complex molecules. Its utility as a dienophile and a Michael acceptor enables the construction of polysubstituted aromatic compounds and a variety of heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science. As the demand for novel molecular architectures continues to grow, the importance of key building blocks like this compound in the synthetic chemist's toolbox is undeniable. Further exploration of its reactivity and applications is likely to uncover even more innovative synthetic methodologies and lead to the discovery of new functional molecules with valuable properties.

References

- Wang, Y., Suo, Q., Han, L., Guo, L., Wang, Y., & Li, F. (2018). Tetrahedron, 74(15), 1918-1925.

- Campbell, K. N., & Campbell, B. K. (1950). Phenylacetylene. Organic Syntheses, 30, 72.

- McDonald, R. N., & Campbell, T. W. (1960). 1,4-Diphenyl-1,3-butadiene. Organic Syntheses, 40, 36.

- (Reference for Pd/BaSO4-catalyzed cross-coupling of acyl chlorides with in situ generated alkynylzinc derivatives for the synthesis of ynones) - This is a general procedure and a specific citation for the synthesis of this compound via this method would require further specific literature search. A representative citation for a similar transformation is provided for context: Org. Lett. 2005, 7, 21, 4601–4603.

- Hess, B. A., & Schaad, L. J. (1971). Journal of the American Chemical Society, 93(2), 305-310.

- (General reference for the synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine) - A specific citation for the reaction of this compound with hydrazine would be ideal. A representative general reference is: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- (A specific example of pyridazine synthesis from a diketoalkyne and hydrazine) - A more specific literature reference would strengthen this point.

- Poisselle, A. P., & Hanzel, R. S. (1961). The Journal of Organic Chemistry, 26(3), 725-727.

- (Reference for Friedel-Crafts acylation to produce benzoyl chlorides) - This is a general reaction; a more specific reference to the synthesis of substituted benzoyl chlorides would be beneficial.

- (Reference for furan synthesis via metalloradical cyclization) - While interesting, a more direct reference to the reaction of this compound with furans would be more relevant.

- (Reference for pyridazine synthesis) - This provides a general overview of pyridazine synthesis.

- (Review on pyridazine synthesis) - This review offers a broader context for the synthesis of this class of heterocycles.

- (Reference on polysubstituted benzene synthesis) - This provides general strategies for synthesizing polysubstituted benzenes.

- (Another general reference on polysubstituted benzene synthesis)

- (Reference on cycloaddition for pyridazine synthesis) - This provides a specific modern method for pyridazine synthesis.

- (Another general reference on polysubstituted benzene synthesis) - This offers further general synthetic context.

- (Another general reference on polysubstituted benzene synthesis)

- (Screencast on polysubstituted benzene synthesis) - While not a traditional academic reference, it can be a useful learning tool.

- PubChem. (n.d.). Acetylene;benzoyl chloride.

- (Review on oxidative cleavage of furans) - This provides context for the reactivity of furan-derived cycloadducts.

- Sigma-Aldrich. (n.d.). 1,4-Diphenyl-2-butyne-1,4-dione.

- (Reference on Diels-Alder reactions of furans) - This provides specific examples of furan reactivity in cycloadditions.

- (Review on pyrazolo[3,4-d]pyrimidine kinase inhibitors) - This highlights the importance of related heterocyclic scaffolds in medicinal chemistry.

- (Review on benzophenone in medicinal chemistry) - This indicates the relevance of the benzophenone moiety in drug discovery.

- (Reference on oxindole-based kinase inhibitors) - This provides an example of a heterocyclic scaffold in kinase inhibitor design.

- (Patent on benzoyl chloride preparation)

- (Reference on pyrazolo[1,5-a]pyrimidine kinase inhibitors) - This further illustrates the importance of related heterocycles in medicinal chemistry.

- (YouTube video on furan in retrosynthesis)

- Baran, P. S. (2022, May 14). Furans in the Synthesis of Complex Molecules. Baran Group Meeting.

- (Reference on PDK inhibitors) - This provides a specific example of kinase inhibitor design and synthesis.

Sources

- 1. 1,4-Diphenyl-2-butyne-1,4-dione = 95.0 HPLC 1087-09-8 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. organicreactions.org [organicreactions.org]

- 4. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Dibenzoylacetylene: A Technical Guide for Advanced Research

This guide provides an in-depth exploration of the synthesis and characterization of Dibenzoylacetylene (1,4-diphenyl-2-butyne-1,4-dione), a valuable diketone in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring a robust and reproducible methodology.

Introduction and Strategic Overview

This compound, with its symmetrical structure featuring a central acetylene unit flanked by two benzoyl groups, is a highly functionalized molecule. The electron-withdrawing nature of the carbonyl groups renders the acetylenic bond susceptible to nucleophilic attack, making it a versatile building block for the synthesis of complex heterocyclic compounds and other novel molecular architectures.

The most logical and efficient synthetic pathway to this compound involves a two-step sequence. This strategy is predicated on the well-established principles of acetylenic chemistry and alcohol oxidation.

-

Formation of the Diol Precursor : The carbon backbone is first constructed by synthesizing the precursor diol, 1,4-diphenyl-2-butyne-1,4-diol. This is achieved through the nucleophilic addition of an acetylene dianion equivalent to two molecules of benzaldehyde.

-

Oxidation to the Target Diketone : The secondary alcohol functionalities of the diol are then oxidized to the corresponding ketones to yield the final product, this compound.

This approach is advantageous as it builds the molecular framework first and then adjusts the oxidation state, a common and effective strategy in multi-step synthesis.

Caption: Overall synthetic workflow for this compound.

Synthesis Methodology

Step 1: Synthesis of 1,4-Diphenyl-2-butyne-1,4-diol

The foundational step involves the creation of the C-C bonds that form the core of the molecule. This is analogous to the Reppe synthesis, which produces 1,4-butynediol from formaldehyde and acetylene.[1][2] In our case, benzaldehyde serves as the electrophile. The reaction requires the generation of an acetylide dianion, which acts as a potent binucleophilic species, attacking two equivalents of the aldehyde.

Protocol: Synthesis of 1,4-Diphenyl-2-butyne-1,4-diol

-

Apparatus Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet connected to an acetylene source. The entire apparatus must be thoroughly flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Solvent and Base : Anhydrous tetrahydrofuran (THF) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes (2 equivalents), is added dropwise to the stirred solvent.

-

Acetylene Addition : Acetylene gas is bubbled through the solution. The first equivalent of n-BuLi deprotonates the acetylene to form lithium acetylide. The second equivalent deprotonates the remaining C-H bond to form the dilithioacetylide dianion.

-

Causality : The use of a strong, non-nucleophilic base like n-BuLi is critical to ensure complete deprotonation of acetylene without competing side reactions. The low temperature stabilizes the highly reactive organolithium species.

-

-

Benzaldehyde Addition : A solution of freshly distilled benzaldehyde (2 equivalents) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is stirred at -78 °C for 2-3 hours.

-

Causality : Slow, dropwise addition of the electrophile (benzaldehyde) is crucial to control the exothermicity of the reaction and prevent the formation of polymeric byproducts.

-

-

Quenching : The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide intermediates formed after the nucleophilic attack.

-

Workup and Isolation : The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1,4-diphenyl-2-butyne-1,4-diol as a crystalline solid.

Step 2: Oxidation to this compound

The conversion of the secondary alcohols of the diol to ketones requires a selective oxidizing agent that will not react with the alkyne functionality. Pyridinium chlorochromate (PCC) is an excellent choice for this transformation, as it is a mild reagent known for efficiently oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under anhydrous conditions.[3][4][5][6][7]

Protocol: Oxidation of 1,4-Diphenyl-2-butyne-1,4-diol

-

Reagent Suspension : In a round-bottom flask, Pyridinium chlorochromate (PCC) (approximately 2.5 equivalents to ensure complete oxidation) is suspended in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Causality : DCM is the solvent of choice as it is relatively inert and effectively solubilizes the diol substrate while allowing for a heterogeneous reaction with the suspended PCC. Anhydrous conditions are essential to prevent the formation of carboxylic acid byproducts from any potential over-oxidation if water were present.[4]

-

-

Substrate Addition : A solution of 1,4-diphenyl-2-butyne-1,4-diol (1 equivalent) in anhydrous DCM is added to the stirred PCC suspension in one portion.

-

Reaction Monitoring : The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). The disappearance of the diol starting material and the appearance of a new, less polar spot corresponding to the diketone indicates reaction progression. The reaction typically takes several hours.

-

Workup : Upon completion, the reaction mixture is diluted with diethyl ether. The suspension is then filtered through a pad of silica gel or Celite® to remove the chromium byproducts. The filter cake is washed several times with diethyl ether.

-

Causality : The silica/Celite filtration is a critical step to separate the soluble organic product from the insoluble chromium salts and excess reagent, simplifying purification.

-

-

Purification : The combined filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity and purity of the synthesized product. The following techniques are standard for this molecule.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₂ | [6] |

| Molecular Weight | 234.25 g/mol | [6] |

| Appearance | Crystals | [6] |

| CAS Number | 1087-09-8 | [6] |

| Storage Temperature | 2-8°C | [6] |

Spectroscopic Analysis

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carbonyl and alkyne groups.

-

C=O Stretch : A strong, sharp absorption is expected in the range of 1650-1670 cm⁻¹ . The conjugation of the carbonyl group with both the phenyl ring and the alkyne lowers the stretching frequency from that of a typical saturated ketone (around 1715 cm⁻¹).[8][9]

-

C≡C Stretch : A weak to medium absorption is predicted around 2200-2260 cm⁻¹ . In a perfectly symmetrical molecule like diphenylacetylene, this stretch is IR-inactive. However, in this compound, the coupling with the carbonyl groups may induce a small dipole moment change, making the peak weakly visible.

-

C-H Aromatic Stretch : Absorptions will be observed above 3000 cm⁻¹ .

-

C=C Aromatic Stretch : Peaks will appear in the 1450-1600 cm⁻¹ region.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : Due to the molecule's symmetry, the proton NMR spectrum is expected to be relatively simple. The ten protons of the two phenyl groups will appear as multiplets in the aromatic region, typically between δ 7.3 and 8.2 ppm . The protons ortho to the electron-withdrawing carbonyl group are expected to be the most deshielded and appear furthest downfield.[10]

-

¹³C NMR : The carbon spectrum will show distinct signals for the different carbon environments.

-

Carbonyl Carbon (C=O) : The ketone carbons are expected to be significantly deshielded, appearing in the δ 170-185 ppm range.[11]

-

Aromatic Carbons : Multiple signals will be present in the typical aromatic region of δ 125-150 ppm .[11] The carbon directly attached to the carbonyl group (ipso-carbon) will be distinct from the ortho, meta, and para carbons.

-

Alkynyl Carbons (C≡C) : The acetylenic carbons are predicted to resonate in the δ 80-95 ppm range. Due to symmetry, only one signal might be observed for both alkynyl carbons.

-

Caption: Molecular structure of this compound.

Safety and Handling

This compound is classified as hazardous to the aquatic environment.[6] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Reagents : The reagents used in the synthesis are hazardous. n-Butyllithium is highly pyrophoric. PCC is a toxic chromium(VI) compound and a suspected carcinogen. Acetylene is highly flammable. All handling of these reagents must be performed with extreme care and appropriate engineering controls.

-

Disposal : Dispose of chemical waste in accordance with institutional and local regulations. Chromium waste must be collected and disposed of as hazardous heavy metal waste.

Conclusion

The synthesis of this compound is a robust two-step process that utilizes fundamental reactions in organic chemistry. By first constructing the 1,4-diphenyl-2-butyne-1,4-diol precursor via an acetylide addition and subsequently performing a mild oxidation, the target diketone can be obtained in good yield and high purity. The characterization techniques outlined provide a clear roadmap for verifying the structural integrity of the final product. This guide provides the necessary detail and scientific rationale for researchers to confidently synthesize and utilize this versatile chemical building block in their research endeavors.

References

-

Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Available at: [Link]

-

Al-Juboori, R. A. (2017). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Al-Nahrain University, 20(1), 7-12. Available at: [Link]

-

SpectraBase. (n.d.). Diphenylacetylene. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Available at: [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]

-

Curtis, R. D., et al. (2002). A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. Solid State Nuclear Magnetic Resonance, 21(1-2), 86-104. Available at: [Link]

-

Liu, Q. X., Cai, K. Q., & Zhao, Z. X. (2015). Supplementary Information: Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. The Royal Society of Chemistry. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Available at: [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Available at: [Link]

-

Millersville University. (n.d.). NMR Chemical Shifts. Available at: [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

Wikipedia. (n.d.). 1,4-Butynediol. Available at: [Link]

- Google Patents. (n.d.). RU2150460C1 - Method of synthesis of 1,4-butynediol.

-

ResearchGate. (n.d.). FTIR spectra of the carbonyl stretch region. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of Wroclaw. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

-

University of California, Los Angeles. (n.d.). IR: carbonyl compounds. Available at: [Link]

-

Wikipedia. (n.d.). Aldehyde. Available at: [Link]

-

Hirano, M., et al. (1998). Oxidation by Chemical Manganese Dioxide. Part 2.1 Simple and High-yielding Synthesis of Symmetrical Disulfides via the Oxidative Coupling of Thiols. J. Chem. Res. (S), 310. Available at: [Link]

- Google Patents. (n.d.). DE3621959A1 - METHOD FOR PRODUCING 2-BUTIN-1,4-DIOL.

-

DWSIM. (n.d.). Process Flowsheet for the Production of 150 TPD 1,4-Butanediol. Available at: [Link]

Sources

- 1. 1,4-Butynediol - Wikipedia [en.wikipedia.org]

- 2. 1,4-Butanediol synthesis - chemicalbook [chemicalbook.com]

- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Introduction: An Overview of a Symmetrical Diketo-Alkyne

An In-depth Technical Guide to the Molecular and Electronic Structure of Dibenzoylacetylene

This compound, with the chemical formula C₁₆H₁₀O₂, is a fascinating and highly functionalized organic molecule. Structurally, it is characterized by a central carbon-carbon triple bond (an acetylene unit) flanked by two benzoyl groups (C₆H₅-C=O). This arrangement results in a symmetrical, electron-deficient alkyne that serves as a versatile and valuable building block in synthetic organic chemistry. The presence of the two electron-withdrawing benzoyl groups dramatically influences the electronic properties of the acetylenic bond, rendering it highly susceptible to nucleophilic attack and a potent partner in various cycloaddition reactions.

This guide provides a comprehensive exploration of the molecular structure, bonding, and reactivity of this compound. Tailored for researchers, scientists, and professionals in drug development, it delves into the nuanced interplay of its structural geometry, electronic framework, and resulting chemical behavior. We will examine its synthesis, spectroscopic signature, and applications as a precursor for complex heterocyclic systems, including those of pharmaceutical interest.

Molecular Geometry and Stereochemistry

The geometry of this compound is a direct consequence of the hybridization of its constituent atoms. The acetylenic carbons are sp-hybridized, dictating a linear arrangement with bond angles of approximately 180°. The carbonyl carbons and the phenyl ring carbons are sp²-hybridized, favoring trigonal planar geometry. While the entire molecule is not perfectly planar due to the rotation of the phenyl groups, the core acetylenic diketone fragment exhibits a strong tendency towards planarity to maximize conjugation.

X-ray crystallography is the definitive technique for determining the precise three-dimensional structure of molecules in the solid state.[1][2] While a specific crystallographic dataset for this compound was not found in the initial search, data for the closely related diphenylacetylene (tolane) shows a planar molecule with a C≡C distance of 119.8 picometers.[3] Computational studies on substituted alkynes and benzene derivatives provide reliable estimations of geometric parameters when experimental data is unavailable.[4][5]

Table 1: Predicted Geometric Parameters for this compound Note: These values are typical estimates based on computational models and data from analogous structures. Actual experimental values may vary slightly.

| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |

| Bond Length | C≡C | ~1.21 | Bond Angle | C-C≡C | ~178 |

| Bond Length | C-C(O) | ~1.45 | Bond Angle | ≡C-C=O | ~178 |

| Bond Length | C=O | ~1.22 | Bond Angle | C-C(O)-C(Ph) | ~120 |

| Bond Length | C(O)-C(Ph) | ~1.48 | Dihedral Angle | O=C-C≡C | ~0 or ~180 (transoid/cisoid) |

| Bond Length | C-C (phenyl avg.) | ~1.39 |

The key takeaway from its geometry is the linear nature of the C-C(O)-C≡C-C(O)-C core, which facilitates the extensive electronic communication across the molecule.

Caption: Core structure of this compound highlighting the linear diketo-alkyne framework.

Electronic Structure and Bonding: A Conjugated System

The reactivity of this compound is governed by its electronic structure. The molecule features an extensive network of conjugated π-orbitals, which includes the two phenyl rings, the two carbonyl groups, and the central acetylenic triple bond.

-

Hybridization and Sigma (σ) Framework : The linear sigma bond framework is established by the head-on overlap of sp-sp² and sp²-sp² hybrid orbitals. This rigid backbone holds the π-system in a conformation that allows for effective overlap.

-

Pi (π) Conjugation : The p-orbitals on the acetylenic carbons, the carbonyl carbons and oxygens, and the six carbons of each phenyl ring overlap side-to-side. This creates a delocalized π-electron system extending across the entire molecule.

-

Inductive and Resonance Effects : The carbonyl groups are potent electron-withdrawing groups due to the high electronegativity of the oxygen atoms. They exert a strong -I (inductive) and -R (resonance) effect, pulling electron density away from the acetylenic bond. This has two major consequences:

-

It significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the alkyne an excellent electrophile.

-

It polarizes the C≡C bond, making it highly susceptible to attack by nucleophiles and a very reactive component in cycloaddition reactions.[6]

-

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling and understanding the electronic structure and frontier molecular orbitals (HOMO and LUMO) of molecules.[7][8][9] For this compound, the LUMO is expected to have large orbital coefficients on the acetylenic carbons, confirming their electrophilic character.

Caption: Schematic of the extended π-conjugation in this compound.

Synthesis and Experimental Protocols

A common and reliable method for synthesizing symmetrical diarylacetylenes involves a two-step process starting from the corresponding benzaldehyde derivative. For this compound, this would likely proceed via the intermediate 1,4-diphenyl-2-butyne-1,4-diol, followed by oxidation. Another established method involves the dehydrohalogenation of a dibromide precursor.[3]

Experimental Protocol: Oxidation of 1,4-Diphenyl-2-butyne-1,4-diol

This protocol is a representative procedure based on standard organic chemistry transformations. Causality: The choice of an oxidizing agent like chromium trioxide or activated manganese dioxide is crucial. These reagents are selective for the oxidation of secondary alcohols (like the diol intermediate) to ketones without cleaving the carbon-carbon triple bond. Dichloromethane is an excellent solvent as it is relatively inert and effectively solubilizes the organic substrate.

Step-by-Step Methodology:

-

Dissolution : Dissolve 1,4-diphenyl-2-butyne-1,4-diol (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling : Place the flask in an ice bath and cool the solution to 0 °C. This is a critical step to control the exothermicity of the oxidation reaction and prevent side reactions.

-

Addition of Oxidant : Slowly add a solution or slurry of the oxidizing agent (e.g., Jones reagent, or a suspension of activated MnO₂) to the cooled solution over a period of 30-60 minutes. The slow addition is necessary for maintaining temperature control.

-

Reaction Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting diol spot and the appearance of a new, less polar product spot indicates conversion.

-

Workup : Once the reaction is complete, quench the excess oxidant. For a chromium-based oxidant, this is typically done by adding isopropanol. For MnO₂, the solid can be filtered off directly.

-

Extraction : Transfer the reaction mixture to a separatory funnel, dilute with water, and extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer with brine to remove residual water.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure this compound as a solid.

Caption: Workflow for the synthesis of this compound via oxidation.

Reactivity and Applications in Synthesis

The electron-deficient nature of the alkyne in this compound makes it a powerful and versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures.

Cycloaddition Reactions

This compound is an excellent dipolarophile in 1,3-dipolar cycloadditions and a dienophile in Diels-Alder reactions.[10] These reactions are fundamental in heterocyclic chemistry, a field of immense importance to drug discovery.[11]

-

[3+2] Cycloadditions : It reacts readily with 1,3-dipoles like azides and nitrile oxides to form five-membered heterocycles (triazoles, isoxazoles). The reaction mechanism is typically concerted and stereospecific.[12]

-

Diels-Alder Reactions ([4+2] Cycloadditions) : As a potent dienophile, it reacts with dienes to form six-membered rings. The high reactivity is driven by the favorable energy gap between the diene's HOMO and this compound's low-lying LUMO.[6]

Application in the Synthesis of β-Lactams

A notable application is its role in a one-pot synthesis of β-lactam derivatives.[13] β-Lactams are a cornerstone of medicinal chemistry, forming the core structural motif of penicillin and cephalosporin antibiotics. In a reported reaction, this compound reacts with an aryl isocyanate in the presence of a trivalent phosphorus nucleophile (like triphenylphosphine) to generate functionalized β-lactams.[13] This transformation highlights its utility in creating pharmacologically relevant scaffolds. The reaction proceeds through a zwitterionic intermediate formed from the addition of the phosphine to the alkyne, which then attacks the isocyanate.[13]

Relevance to Drug Development

For professionals in drug development, understanding the properties of building blocks like this compound is crucial for several reasons:

-

Scaffold Synthesis : It provides a direct route to highly functionalized heterocyclic compounds that are prevalent in drug candidates. Its predictable reactivity allows for the systematic generation of compound libraries for screening.

-

Lead Optimization : The benzoyl groups can be readily modified (e.g., by changing substituents on the phenyl rings) to tune the electronic and steric properties of the resulting products, a key strategy in lead optimization.

-

Bioorthogonal Chemistry : While not a primary example, activated alkynes are central to bioorthogonal "click" chemistry. The principles governing the reactivity of this compound are relevant to understanding these powerful bioconjugation techniques.

The development of new drugs is a multidisciplinary process that relies on the efficient synthesis of novel molecular entities.[11] Versatile and reactive building blocks like this compound are indispensable tools in the synthetic chemist's arsenal for accelerating this discovery process.[14][15]

Conclusion

This compound is more than just a simple organic molecule; it is a precisely engineered electrophilic alkyne. Its symmetrical structure, featuring a linear diketo-alkyne core, gives rise to an extended π-conjugated system that is strongly influenced by the electron-withdrawing benzoyl groups. This unique electronic framework dictates its geometry, spectroscopic properties, and, most importantly, its high reactivity as a building block in cycloaddition and nucleophilic addition reactions. Its proven utility in the synthesis of complex heterocycles, such as β-lactams, underscores its significance for researchers in organic synthesis and its potential impact on the field of medicinal chemistry and drug development.

References

-

Wikipedia. Diphenylacetylene. [Link]

-

Yavari, I., & Alizadeh, A. (2004). The Formation of b-Lactam Derivatives through the Reaction of Dibenzoyl- acetylene and Aryl Isocyanates in the Presence of Trivalent Phosphorus Nucleophiles. SYNTHESIS, 2004(2), 237–240. [Link]

-

PubChem. cis-1,2-Dibenzoylethylene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1549518, cis-1,2-Dibenzoylethylene. [Link]

-

NIST. Diphenylacetylene. In NIST Chemistry WebBook. [Link]

-

CORE. Reactivity of Phenylacetylene toward Unsymmetrical Disilenes: Regiodivergent [2+2] Cycloaddition vs. C-H Addition. [Link]

-

Drake, M. D., & Vedejs, E. (2009). X-Ray Crystallography of Chemical Compounds. Recent patents on anti-cancer drug discovery, 4(3), 254–263. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10390, Diphenylacetylene. [Link]

-

University of Bristol. LECTURE 5 Cycloaddition Reactions. [Link]

-

ResearchGate. Table S1: Bond Lengths and Angles in 9. [Link]

-

Wilhelm, J. (2021). Development of Efficient Electronic-Structure Methods Based on the Adiabatic-Connection Fluctuation-Dissipation Theorem and Møller–Plesset Perturbation Theory. [Link]

-

Alcolea Palafox, M. (1996). Vibrational Spectra and Structure of Diphenylacetilenes. Spectroscopy Letters, 29(2), 241–266. [Link]

-

NIST. Diphenylacetylene IR Spectrum. In NIST Chemistry WebBook. [Link]

-

Al-Sultani, A. A., et al. (2022). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities. Journal of Controlled Release, 349, 346–360. [Link]

-

Kraka, E., & Cremer, D. (2013). The mechanism of the cycloaddition reaction of 1,3-dipole molecules with acetylene. Southern Methodist University. [Link]

-

Li, H., et al. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Chemistry, 8, 597. [Link]

-

ResearchGate. Energy profile for the 1,3-dipolar cycloaddition of phenylacetylene (2)... [Link]

-

Chemistry LibreTexts. (2022). 7.3: X-ray Crystallography. [Link]

-

Krygowski, T. M., & Cyranski, M. K. (2002). Bond angles and bond lengths in monosubstituted benzene and ethene derivatives: a comparison of computational and crystallographic results. Acta crystallographica. Section B, Structural science, 58(Pt 5), 877–883. [Link]

-

Van Arnum, P. (2012). Broadening the Toolbox in Drug Development and Analysis. Pharmaceutical Technology, 36(2). [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

NIST. CCCBDB Compare bond angles. [Link]

-

ResearchGate. Bond Lengths (A ˚ ) and Bond Angles (°). [Link]

-

ResearchGate. Calculated bond lengths, bond angles and dihedral angles of S-benzyl-β-N-[3-(4-hydroxy-3-methoxy. [Link]

-

Stewart, S. M. (2020). Synthesis of Dipehnylacetylene: Synthesis of meso-dibromostilbene. YouTube. [Link]

-

Stewart, S. M. (2020). Synthesis of Dipehnylacetylene: Reflux of meso-dibromostilbene. YouTube. [Link]

-

Theory and Simulation Group of the National Research Council of Canada. Electronic Structure and Dynamics. [Link]

-

Parusel, E. A. J., & Rechthaler, K. (2011). DFT/TDDFT study on the electronic structure and spectral properties of diphenyl azafluoranthene derivative. Journal of Molecular Modeling, 17(8), 1995–2005. [Link]

-

Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 25(21), 5007. [Link]

-

arXiv. (2022). Computational Determination of the Electronic Structure for different Graphene Quantum Dot geometries. [Link]

-

ResearchGate. (2020). Computational Study on Electronic Structure, Atomic Charges Distribution and Frontier Molecular Orbitals of Butadiene: General Features for Diels-Alder Reaction. [Link]

-

Shanley, A. (2011). Strategies for Early-Stage Drug Development. Pharmaceutical Technology, 35(10). [Link]

-

Jacobson-Kram, D., & Mills, G. (2020). Drug Development 101: A Primer. International journal of toxicology, 39(5), 381–393. [Link]

-

National Center for Biotechnology Information. PubChem SID 500778079, Diphenylacetylene. [Link]500778079)

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Diphenylacetylene - Wikipedia [en.wikipedia.org]

- 4. Bond angles and bond lengths in monosubstituted benzene and ethene derivatives: a comparison of computational and crystallographic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. imperial.ac.uk [imperial.ac.uk]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. DFT/TDDFT study on the electronic structure and spectral properties of diphenyl azafluoranthene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Drug Development 101: A Primer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. s3.smu.edu [s3.smu.edu]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. pharmtech.com [pharmtech.com]

- 15. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Dibenzoylacetylene

Section 1: Introduction to Dibenzoylacetylene (DBA)

This compound (DBA), systematically named 1,4-diphenyl-2-butyne-1,4-dione, is a highly functionalized alkyne that serves as a versatile and powerful building block in modern organic synthesis. Its unique molecular architecture, featuring a central carbon-carbon triple bond flanked by two electron-withdrawing benzoyl groups, renders the alkyne exceptionally electrophilic. This pronounced reactivity makes DBA a valuable precursor for constructing complex molecular frameworks, particularly in the synthesis of diverse heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and materials science. This guide provides an in-depth exploration of the physicochemical properties, core reactivity, and practical applications of DBA for researchers, scientists, and professionals in drug development.

Section 2: Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis.

Physical Properties

DBA is typically a crystalline solid, with its color ranging from light orange to yellow-green. It is generally insoluble in water due to its nonpolar aromatic and acetylenic core but exhibits good solubility in many common organic solvents.

| Property | Value | Reference(s) |

| CAS Number | 1087-09-8 | [1] |

| Molecular Formula | C₁₆H₁₀O₂ | [1] |

| Molecular Weight | 234.25 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 109-111 °C | Data from supplier catalogs. |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and chloroform. | [2] |

| Storage | Store at 0-10°C in a dry, sealed container. | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of DBA. The key electron-withdrawing and unsaturated groups provide a distinct spectroscopic signature.

| Spectroscopy | Wavenumber (cm⁻¹)/Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| IR (Infrared) | ~2200-2230 cm⁻¹ (weak) | C≡C (alkyne) stretch. The symmetrical substitution can weaken this signal. | [3][4][5] |

| ~1640-1660 cm⁻¹ (strong) | C=O (conjugated ketone) stretch. | [5] | |

| ~3050-3080 cm⁻¹ (medium) | Aromatic C-H stretch. | [6] | |

| ¹H NMR (CDCl₃) | ~7.4-7.7 ppm (m) | Phenyl protons (meta- and para-). | [7] |

| ~8.0-8.2 ppm (m) | Phenyl protons (ortho- to C=O). | [7] | |

| ¹³C NMR (CDCl₃) | ~88-90 ppm | Acetylenic carbons (-C≡C-). | [8][9] |

| ~128-130 ppm | Phenyl carbons (ortho- and meta-). | [8][9] | |

| ~134-136 ppm | Phenyl carbons (para-). | [8][9] | |

| ~137-139 ppm | Phenyl carbons (ipso-, attached to C=O). | [8][9] | |

| ~176-178 ppm | Carbonyl carbons (C=O). | [7] |

Section 3: Core Reactivity and Mechanistic Insights

The reactivity of DBA is dominated by the electrophilic nature of its acetylenic bond. The two flanking benzoyl groups act as powerful electron-withdrawing groups, polarizing the C≡C bond and making it highly susceptible to attack by a wide range of nucleophiles and cycloaddition partners.

Michael Addition Reactions

This compound is an exceptional Michael acceptor. The conjugate addition of nucleophiles is a cornerstone of its chemistry, enabling the formation of a vast array of functionalized alkenes, which are often precursors to more complex structures.[10][11]

Causality of Reactivity : The reaction is initiated by the attack of a nucleophile (the Michael donor) on one of the β-acetylenic carbons. This attack is highly favored due to the stabilization of the resulting negative charge through resonance into the adjacent carbonyl group, forming an enolate intermediate. Subsequent protonation yields the final 1,4-adduct.

Common nucleophiles include:

-

Amines (Aza-Michael Addition) : Primary and secondary amines react readily with DBA to form β-enaminones.

-

Thiols (Thia-Michael Addition) : Thiols add across the triple bond to generate β-thioenones, a reaction known for its efficiency and reversibility under certain conditions.[10]

-

Stabilized Carbanions : Enolates derived from malonates or β-ketoesters can also act as effective Michael donors.

Cycloaddition Reactions

The electron-deficient alkyne of DBA makes it a potent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions) and a dipolarophile for [3+2] cycloadditions.

Diels-Alder Reaction : DBA reacts efficiently with conjugated dienes to form substituted 1,4-cyclohexadiene derivatives. The reactivity of the diene is enhanced by electron-donating groups, which complements the electron-poor nature of DBA.[12] Cyclic dienes like cyclopentadiene are particularly reactive.[13][14][15] The resulting adducts are valuable intermediates for accessing complex polycyclic systems.

Causality of Reactivity : The reaction proceeds via a concerted mechanism through a cyclic transition state. The strong electron-withdrawing nature of the benzoyl groups on the dienophile (DBA) lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[12][16]

Synthesis of Heterocycles

One of the most significant applications of DBA is in the synthesis of heterocyclic compounds.[1][17][18][19][20] The 1,4-dicarbonyl moiety present in DBA and its reaction adducts serves as a versatile precursor for various cyclization strategies.

-

Furans and Pyrroles : The Michael adducts of DBA can be cyclized. For example, reaction with benzotriazole and triphenylphosphine can lead to furan derivatives.[1]

-

Pyrazoles and Isoxazoles : DBA can undergo [3+2] cycloaddition reactions with 1,3-dipoles like diazo compounds or nitrones to afford five-membered heterocycles.

-

Quinolines : Cascade reactions involving a Michael addition followed by an intramolecular cyclization of DBA with o-aminoaryl compounds can yield 3-carbonyl quinolines.[20]

Section 4: Experimental Protocols

The following protocols are representative of the synthesis and characterization methodologies involving this compound.

Protocol: Synthesis of Diphenylacetylene

While this guide focuses on this compound, understanding the synthesis of the related core structure, diphenylacetylene, provides valuable context for acetylenic chemistry. A common laboratory-scale synthesis involves a two-step sequence starting from trans-stilbene.[21][22][23][24]

Step 1: Bromination of trans-Stilbene

-

Dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid in a 125 mL Erlenmeyer flask by warming on a hot plate.[21]

-

Carefully add 4.0 g of pyridinium hydrobromide perbromide to the warm solution and swirl to mix. Heat for an additional 2-3 minutes.[21][22]

-

Cool the flask in an ice bath to complete the precipitation of stilbene dibromide.[23]

-

Collect the crystalline product by suction filtration using a Büchner funnel, wash with cold methanol, and air dry.[22]

Step 2: Double Dehydrobromination to form Diphenylacetylene

-

Place approximately 1.5 g of potassium hydroxide (KOH) pellets into a 100 mL round-bottom flask and add 20 mL of a high-boiling solvent like ethylene glycol.[21][22]

-

Warm and swirl the mixture until the KOH is mostly dissolved.

-

Add the entire yield of stilbene dibromide from Step 1 to the flask along with boiling chips.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 20 minutes.[21]

-

After reflux, cool the reaction mixture to room temperature and pour it into ~120 mL of cold water to precipitate the crude product.[21][22]

-

Collect the solid by suction filtration. Recrystallize the crude diphenylacetylene from an ethanol/water mixture to obtain the purified product.[22][23]

Protocol: Spectroscopic Characterization (NMR)

Objective : To obtain ¹H and ¹³C NMR spectra for structural verification of a synthesized compound like DBA or its derivatives.

Section 5: Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for synthetic chemists aiming to construct complex molecules with potential biological activity.

-

Scaffold Synthesis : The ability to rapidly generate diverse heterocyclic scaffolds (pyrazoles, quinolines, furans) from a single starting material is highly advantageous in medicinal chemistry for building libraries of potential drug candidates.[1][20]

-

Covalent Inhibitors : As an electrophilic species, DBA and its derivatives can be explored in the design of covalent inhibitors that form irreversible bonds with target proteins, a strategy employed in various modern pharmaceuticals.

-

Materials Science : The rigid, conjugated structures that can be synthesized from DBA are of interest in the development of organic electronic materials, such as organic semiconductors and dyes.

Section 6: Safety and Handling

This compound should be handled with appropriate laboratory precautions.

-

Handling : Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry place, typically between 0-10°C, to prevent degradation.[1]

-

Hazards : While specific toxicity data is limited, compounds of this class should be treated as potentially irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.

References

-

LookChem. Dibenzoylethyne. [Link]

-

Solubility of Things. Diphenylacetylene. [Link]

-

University of Calgary. IR: alkynes. [Link]

-

Organic Syntheses. Diphenylacetylene. [Link]

-

California State University, Sacramento. Synthesis of Diphenylacetylene. [Link]

-

University of Wisconsin-Madison. PREPARATION OF DIPHENYLACETYLENE. [Link]

-

Studylib. Diphenylacetylene Synthesis: Lab Experiment. [Link]

-

ScienceDirect. Unusual reactivity of amine-dienophile Michael adducts in polar protic medium-acetic acid. [Link]

-

Wikipedia. Diphenylacetylene. [Link]

-

University of Missouri-St. Louis. Two-Step Synthesis of Diphenylacetylene from trans-Stilbene. [Link]

-

Cheméo. Diphenylacetylene (CAS 501-65-5) - Chemical & Physical Properties. [Link]

-

ScienceDirect. Ene reactions of pre-aromatic heterocycles. [Link]

-

Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Beilstein Journal of Organic Chemistry. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]

-

SpectraBase. Diphenylacetylene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Loughborough University Institutional Repository. Some novel aspects of the synthesis of oxygen heterocycles. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). [Link]

-

National Institute of Standards and Technology. Diphenylacetylene - the NIST WebBook. [Link]

-

eScholarship, University of California. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. [Link]

-

ACS Publications. A New General Heterocycle Synthesis; Use of Acetylenedicarboxylic Esters. [Link]

-

Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]

-

MDPI. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. [Link]

-

Science.gov. thio-michael addition reaction: Topics. [Link]

-

Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [Link]

-

Dr. May Group. DA Reactivity. [Link]

-

ResearchGate. Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene. [Link]

-

Dummies. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. [Link]

-

YouTube. Dienes in the Diels-Alder Reaction. [Link]

-

YouTube. Reactivity of Dienes and Dienophiles in Diels-Alder reaction. [Link]

-

ResearchGate. Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. rsc.org [rsc.org]

- 8. Diphenylacetylene(501-65-5) 13C NMR [m.chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. thio-michael addition reaction: Topics by Science.gov [science.gov]

- 12. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 13. escholarship.org [escholarship.org]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. may.chem.uh.edu [may.chem.uh.edu]

- 17. par.nsf.gov [par.nsf.gov]

- 18. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 19. Item - Some novel aspects of the synthesis of oxygen heterocycles - Loughborough University - Figshare [repository.lboro.ac.uk]

- 20. pubs.acs.org [pubs.acs.org]

- 21. people.wou.edu [people.wou.edu]

- 22. condor.depaul.edu [condor.depaul.edu]

- 23. studylib.net [studylib.net]

- 24. community.wvu.edu [community.wvu.edu]

Spectroscopic Profile of Dibenzoylacetylene: A Technical Guide

An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopic Data of 1,4-Diphenyl-2-butyne-1,4-dione

Abstract

Dibenzoylacetylene (1,4-diphenyl-2-butyne-1,4-dione) is a key organic compound featuring a symmetrical structure with two benzoyl groups attached to an acetylene linker. This unique arrangement of chromophores and functional groups results in a distinct spectroscopic signature. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. The guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. Each section details the theoretical underpinnings of the spectroscopic method, outlines a general experimental protocol, presents a thorough analysis of the spectral data, and discusses the correlation between the molecular structure and the observed spectroscopic features.

Introduction to this compound and its Spectroscopic Importance

This compound, with the chemical formula C₁₆H₁₀O₂, is a crystalline solid that belongs to the class of α,β-acetylenic ketones. Its rigid, conjugated structure, consisting of two phenyl rings and two carbonyl groups linked by a carbon-carbon triple bond, is of significant interest in organic synthesis and materials science. The extended π-system and the presence of polar carbonyl groups make it an excellent candidate for studying the effects of conjugation on spectroscopic properties.

The spectroscopic characterization of this compound is crucial for its unambiguous identification, purity assessment, and for understanding its electronic and vibrational properties. NMR spectroscopy provides detailed information about the carbon and hydrogen framework, IR spectroscopy reveals the characteristic vibrational modes of its functional groups, and UV-Vis spectroscopy elucidates the electronic transitions within the conjugated system. This guide synthesizes the available spectroscopic data to provide a holistic understanding of the molecule's structure-property relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

Theoretical Basis

The chemical shift (δ) in NMR is highly sensitive to the local electronic environment of a nucleus. In this compound, the electron-withdrawing nature of the carbonyl groups and the anisotropic effect of the phenyl rings and the acetylene moiety significantly influence the chemical shifts of the aromatic protons and carbons. The symmetry of the molecule is a key factor in interpreting its NMR spectra, leading to a smaller number of unique signals than the total number of protons and carbons.

Experimental Protocol: NMR Analysis

A general procedure for obtaining the NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay are often necessary.

¹H NMR Spectral Data and Interpretation

Due to the symmetry of this compound, the ten aromatic protons give rise to two distinct sets of signals, corresponding to the ortho, meta, and para protons of the two equivalent phenyl rings.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| Ortho-protons | ~8.1 - 8.2 | Multiplet |

| Meta/Para-protons | ~7.5 - 7.7 | Multiplet |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing inductive and resonance effects of the carbonyl group, as well as the anisotropic effect of the C=O bond. The meta and para protons appear further upfield.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum of this compound is characterized by the presence of signals for the carbonyl carbons, the acetylenic carbons, and the aromatic carbons.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~178 |

| Acetylenic (C≡C) | ~88 |

| Aromatic (ipso-C) | ~135 |

| Aromatic (ortho-C) | ~130 |

| Aromatic (meta-C) | ~129 |

| Aromatic (para-C) | ~134 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The carbonyl carbons appear significantly downfield due to the strong deshielding effect of the oxygen atom. The acetylenic carbons resonate in a characteristic region for sp-hybridized carbons. The aromatic carbons show distinct signals for the ipso, ortho, meta, and para positions, reflecting the different electronic environments created by the benzoyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis

The IR spectrum of this compound is dominated by the characteristic vibrational modes of the carbonyl (C=O) group, the carbon-carbon triple bond (C≡C), and the aromatic rings. The positions of these absorption bands are influenced by conjugation and the overall molecular structure.

Experimental Protocol: IR Analysis

A typical procedure for obtaining the IR spectrum of solid this compound is as follows:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Place the KBr pellet or the solid sample on the ATR crystal and record the IR spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

The key absorption bands in the IR spectrum of this compound are summarized below.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium |

| C≡C Stretch (alkyne) | ~2200 | Weak - Medium |

| C=O Stretch (conjugated ketone) | ~1640 | Strong |

| Aromatic C=C Stretch | ~1600 - 1450 | Medium |

| Aromatic C-H Bending (out-of-plane) | ~900 - 675 | Strong |

The strong absorption band around 1640 cm⁻¹ is characteristic of a conjugated ketone. The conjugation with the acetylene and the phenyl ring lowers the frequency from that of a simple aliphatic ketone. The C≡C stretching vibration is observed around 2200 cm⁻¹, which is typical for a disubstituted alkyne. Its intensity can be variable. The aromatic C-H stretching and C=C stretching vibrations are observed in their expected regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Theoretical Basis

The extended conjugated system in this compound, involving the two phenyl rings, two carbonyl groups, and the acetylene linker, gives rise to intense π → π* electronic transitions. The absorption maximum (λ_max) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The more extended the conjugation, the smaller the HOMO-LUMO gap, and the longer the wavelength of maximum absorption.

Experimental Protocol: UV-Vis Analysis

A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) of a known concentration.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).

UV-Vis Spectral Data and Interpretation

This compound exhibits strong absorption in the UV region due to its extensive conjugated system.

| Transition | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π* | ~260 - 280 | High |

Note: The exact λ_max and ε values are solvent-dependent.

The intense absorption band observed is attributed to a π → π* transition within the delocalized π-electron system of the molecule. The position of this band at a relatively long wavelength is a direct consequence of the extended conjugation. A weaker n → π* transition associated with the carbonyl groups may also be present but is often obscured by the much more intense π → π* absorption.

Conclusion

The spectroscopic data of this compound provides a detailed picture of its molecular structure and electronic properties. ¹H and ¹³C NMR spectroscopy confirm the symmetrical nature of the molecule and the chemical environments of the different protons and carbons. IR spectroscopy clearly identifies the key functional groups, namely the conjugated carbonyls and the internal alkyne. UV-Vis spectroscopy highlights the presence of an extended conjugated system, leading to strong absorption in the ultraviolet region. Together, these spectroscopic techniques offer a powerful and complementary approach for the comprehensive characterization of this compound, which is essential for its application in various fields of chemical science.

References

Due to the proprietary nature of comprehensive spectral databases, direct links to the spectra are not always publicly available. The data presented in this guide is a synthesis of typical values found in chemical literature and supplier technical data sheets. For specific experimental data, it is recommended to consult peer-reviewed research articles detailing the synthesis and characterization of 1,4-diphenyl-2-butyne-1,4-dione.

-

PubChem. 1,4-Diphenyl-2-butyne-1,4-dione compound summary.[Link]

A Comprehensive Technical Guide to the Solubility of Dibenzoylacetylene in Common Organic Solvents

This in-depth technical guide provides a thorough exploration of the solubility characteristics of dibenzoylacetylene, a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for its determination, and presents a framework for understanding its behavior in various common organic solvents.

Executive Summary

This compound (1,4-diphenyl-2-butyn-1,4-dione) is a highly functionalized organic molecule characterized by a central carbon-carbon triple bond flanked by two benzoyl groups. This unique structure, featuring both nonpolar aromatic rings and polar carbonyl functionalities, dictates its solubility profile, making a systematic approach to solvent selection crucial for its application in synthesis, purification, and formulation. This guide provides both a predictive framework based on molecular architecture and a practical, self-validating experimental workflow for quantifying its solubility.

The Molecular Basis of this compound's Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute and solvent molecules. The structure of this compound—C₆H₅CO-C≡C-COC₆H₅—presents a fascinating case study in solubility due to its composite nature.

-

Polar Moieties: The two carbonyl (C=O) groups are polar, capable of engaging in dipole-dipole interactions with polar solvent molecules.

-

Nonpolar Framework: The two phenyl rings and the acetylene backbone are nonpolar, favoring interactions with nonpolar solvents through London dispersion forces.

This duality suggests that this compound will exhibit nuanced solubility across the spectrum of organic solvents. Its solubility is not a simple binary outcome but rather a continuum that depends on the solvent's ability to effectively solvate both the polar and nonpolar regions of the molecule. For instance, a related compound, 1,8-dibenzoyloctane, which also possesses two benzoyl groups but a flexible alkyl chain, is expected to have high solubility in moderately polar to nonpolar solvents.[1] Similarly, diphenylacetylene, which shares the phenyl and acetylene functionalities but lacks the polar carbonyl groups, is generally insoluble in water but soluble in nonpolar organic solvents like hexane and toluene.[2]

Based on these principles, we can predict a qualitative solubility profile for this compound:

-